2,4-Dichloroaniline
Overview
Description
2,4-Dichloroaniline is an organic compound with the molecular formula C₆H₃Cl₂NH₂. It is one of the six isomers of dichloroaniline, characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 4 positions relative to the amino group. This compound appears as beige crystals and is primarily used as an intermediate in the synthesis of various dyes, herbicides, and pharmaceuticals .
Mechanism of Action
Target of Action
2,4-Dichloroaniline (2,4-DCA) is an organic compound that primarily targets the cell walls of plants . It is also known to influence protein production and increase ethylene production .
Mode of Action
The compound interacts with its targets by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . These interactions result in changes in the structure and function of the cells, leading to the death of the plant cells .
Biochemical Pathways
The biodegradation of 2,4-DCA involves a series of biochemical pathways. The first step is the dechlorination of 2,4-DCA with a reductive dehalogenase that removes chlorine from the ortho position to form a monochlorinated aniline . This monochlorinated aniline can then be readily degraded . The second step is an oxidative deamination of chloroaniline to chlorocatechol via a modified ortho-cleavage pathway . These affected pathways and their downstream effects play a crucial role in the degradation and detoxification of 2,4-DCA.
Pharmacokinetics
It is known that 2,4-dca is moderately persistent in the environment .
Result of Action
The action of 2,4-DCA results in the death of plant cells . In humans, exposure to 2,4-DCA can cause skin and eye irritation, blue skin, blue lips or fingernails, dizziness, nausea, shortness of breath, confusion, convulsions, unconsciousness, or abdominal pain . Prolonged exposure can lead to the formation of methemoglobin in the blood supply, which effectively reduces the oxygen-carrying capacity of the bloodstream and could rapidly result in death .
Action Environment
The action, efficacy, and stability of 2,4-DCA can be influenced by various environmental factors. For instance, 2,4-DCA present in soil biodegrades relatively slowly . Due to its low sorption to soil particles, it may leach into the groundwater . It is also toxic to aquatic organisms, which is due to the impediment of the 2,4-DCA on the oxygen-carrying capacity of the blood supply, thus effectively suffocating the aquatic organism .
Biochemical Analysis
Cellular Effects
2,4-Dichloroaniline has been found to have effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects of this compound are complex and depend on a variety of factors, including the specific cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these interactions and their consequences are still being investigated .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloroaniline is typically synthesized from 2,4-dichloronitrobenzene through a reduction process. The preparation method involves feeding 2,4-dichloronitrobenzene, a solvent (such as alcohol or methylbenzene), and catalysts (such as palladium-carbon series catalysts or Raney nickel) into a reaction kettle. Hydrogen is then introduced into the reaction kettle at temperatures ranging from 20 to 100 degrees Celsius and pressures between 3 to 30 MPa. The reaction is maintained for 6 to 16 hours .
Industrial Production Methods: In industrial settings, the reduction of 2,4-dichloronitrobenzene to this compound is often carried out using hydrogenation techniques. This method is preferred due to its simplicity, high yield, and minimal environmental impact compared to other reduction methods such as iron powder reduction .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in 2,4-dichloronitrobenzene is reduced to an amino group to form this compound.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium-carbon or Raney nickel catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium hydroxide.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of this compound from 2,4-dichloronitrobenzene.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloroaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a reference standard for the determination of analytes in water samples using techniques like gas chromatography-mass spectrometry.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including anti-infective drugs like ciprofloxacin.
Industry: It is used in the production of herbicides and fungicides, such as Imibenconazole and PUMA
Comparison with Similar Compounds
2,4-Dichloroaniline is one of six isomers of dichloroaniline. The other isomers include:
- 2,3-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison:
This compound’s unique properties and applications make it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
2,4-dichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCMTOWTPBNWDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Record name | 2,4-DICHLOROANILINE | |
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Record name | 2,4-DICHLOROANILINE | |
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DSSTOX Substance ID |
DTXSID1024966 | |
Record name | 2,4-Dichloroaniline | |
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Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-dichloroaniline appears as beige crystals. (NTP, 1992), Other Solid; Pellets or Large Crystals, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 2,4-DICHLOROANILINE | |
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Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 245 °C AT 760 mm Hg, 245 °C | |
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Flash Point |
115 °C | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Slightly soluble in water, alcohol, and ether., Solubility in water: none | |
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Density |
1.567 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.567 @ 20 °C, 1.57 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 5.6 | |
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Vapor Pressure |
Vapor pressure, Pa at 25 °C: | |
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Color/Form |
PRISMS FROM ACETONE; NEEDLES FROM DILUTED ALCOHOL OR PETROLEUM ETHER | |
CAS No. |
554-00-7 | |
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Melting Point |
145 to 147 °F (NTP, 1992), 63-64 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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